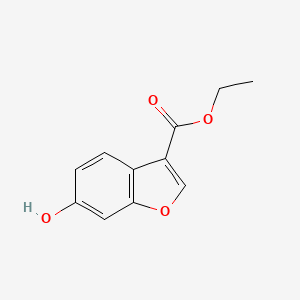![molecular formula C20H20N2 B8118249 4-[4-(4-aminophenyl)-2,5-dimethylphenyl]aniline](/img/structure/B8118249.png)
4-[4-(4-aminophenyl)-2,5-dimethylphenyl]aniline
説明
2’,5’-Dimethyl-[1,1’:4’,1’‘-terphenyl]-4,4’'-diamine is an organic compound belonging to the terphenyl family This compound is characterized by its three benzene rings connected in a linear arrangement with two methyl groups attached to the central benzene ring The presence of amino groups at the para positions of the outer benzene rings makes it a diamine derivative
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2’,5’-Dimethyl-[1,1’:4’,1’‘-terphenyl]-4,4’'-diamine typically involves the following steps:
Formation of the Terphenyl Core: The terphenyl core can be synthesized through a Suzuki coupling reaction between a dibromo-substituted benzene and a boronic acid derivative.
Introduction of Methyl Groups: The methyl groups are introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: In an industrial setting, the production of 2’,5’-Dimethyl-[1,1’:4’,1’‘-terphenyl]-4,4’'-diamine can be scaled up using continuous flow reactors to ensure efficient heat and mass transfer. The use of palladium-catalyzed cross-coupling reactions and optimized reaction conditions can enhance yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the compound can yield the corresponding amine derivatives.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated terphenyl derivatives.
科学的研究の応用
2’,5’-Dimethyl-[1,1’:4’,1’‘-terphenyl]-4,4’'-diamine has several scientific research applications:
Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Organic Electronics: Serves as a building block for the synthesis of conductive polymers and organic field-effect transistors (OFETs).
Biological Studies: Investigated for its potential as a fluorescent probe in biological imaging due to its luminescent properties.
Medicinal Chemistry: Explored for its potential as a pharmacophore in the design of new therapeutic agents.
作用機序
The mechanism of action of 2’,5’-Dimethyl-[1,1’:4’,1’‘-terphenyl]-4,4’'-diamine involves its interaction with specific molecular targets, depending on its application. In organic electronics, the compound’s conjugated system facilitates charge transport, making it an effective component in electronic devices. In biological applications, its luminescent properties allow it to act as a probe, emitting light upon excitation and enabling visualization of biological structures.
類似化合物との比較
2’,5’-Dimethyl-[1,1’4’,1’‘-terphenyl]-4,4’'-dicarboxylic acid: Similar structure but with carboxylic acid groups instead of amino groups.
2’,5’-Dimethyl-[1,1’4’,1’‘-terphenyl]-3,3’‘,5,5’'-tetracarboxylic acid: Contains additional carboxylic acid groups, leading to different chemical properties.
Uniqueness: 2’,5’-Dimethyl-[1,1’:4’,1’‘-terphenyl]-4,4’'-diamine is unique due to the presence of amino groups, which impart distinct electronic and chemical properties. This makes it particularly valuable in applications requiring specific interactions with other molecules or materials.
特性
IUPAC Name |
4-[4-(4-aminophenyl)-2,5-dimethylphenyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2/c1-13-11-20(16-5-9-18(22)10-6-16)14(2)12-19(13)15-3-7-17(21)8-4-15/h3-12H,21-22H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZGJNYKOWLSMBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C2=CC=C(C=C2)N)C)C3=CC=C(C=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-4(4aH)-thione](/img/structure/B8118167.png)
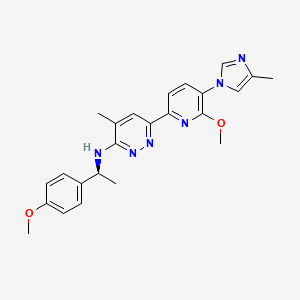

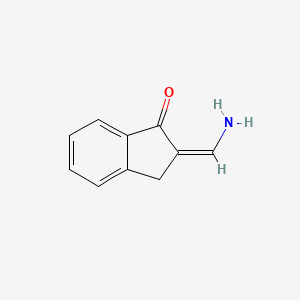
![6-amino-1-[4-(3-methylbutanoyl)piperazin-1-yl]hexan-1-one;hydrochloride](/img/structure/B8118208.png)
![[(4S)-3,4,5-triacetyloxy-6-sulfanyloxan-2-yl]methyl acetate](/img/structure/B8118214.png)
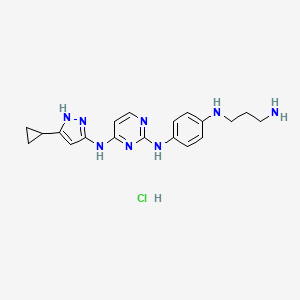
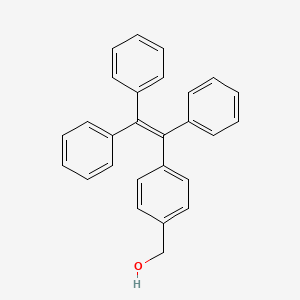
![5-[3-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B8118237.png)
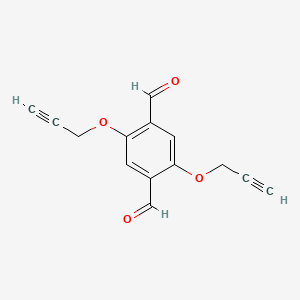
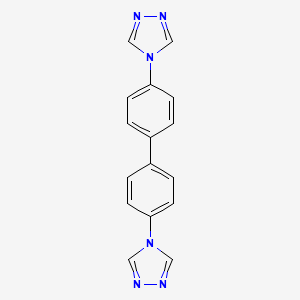
![4,4',4'',4'''-([2,2'-Bi(1,3-dithiolylidene)]-4,4',5,5'-tetrayl)tetrabenzoic acid](/img/structure/B8118246.png)

